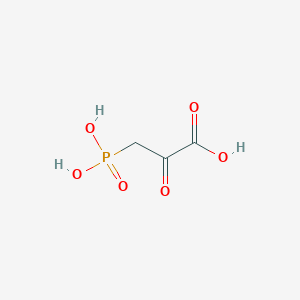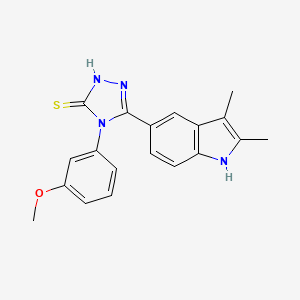
Phosphonopyruvate
Übersicht
Beschreibung
Phosphonopyruvate (PPA) is an organic compound that is a derivative of pyruvate, the 3-carbon molecule found in the Krebs cycle. It is a powerful inhibitor of the enzyme pyruvate kinase, which plays a critical role in glycolysis and the regulation of glucose metabolism. PPA has been extensively studied in recent years due to its potential applications in scientific research and as a therapeutic drug.
Wissenschaftliche Forschungsanwendungen
Environmental Role in Phosphorus Cycling
Phosphonopyruvate plays a significant role in the global phosphorus cycle. It is a key intermediate in the formation of naturally occurring compounds containing the carbon-phosphorus bond. This bond is crucial for the development of ecosystems as phosphorus is a limiting nutrient in many environments .
Biochemical Pathways in Microbial Metabolism
In microbial metabolism, Phosphonopyruvate is involved in the decarboxylation process, where it is converted to phosphonoacetaldehyde by phosphonopyruvate decarboxylase. This reaction is vital for the synthesis of various phosphonates, which are important for microbial growth and function .
Agricultural Applications
Phosphonopyruvate’s role in the synthesis of phosphonates has agricultural implications. Phosphonates can act as biostimulants, enhancing plant growth and resistance to stressors. They can also serve as biopesticides, offering an eco-friendly alternative to traditional chemicals .
Medical Research: Antibacterial and Antifungal Properties
Phosphonates derived from Phosphonopyruvate have shown promising antibacterial and antifungal activities. This opens up potential applications in developing new classes of antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens .
Industrial Applications: Biodegradable Surfactants
The stability of the carbon-phosphorus bond in phosphonates makes them suitable for creating biodegradable surfactants. These surfactants can be used in various industrial processes, reducing environmental pollution compared to traditional non-biodegradable surfactants .
Analytical Chemistry: Biomarker Discovery
Phosphonopyruvate can be used as a biomarker in analytical chemistry to track microbial activity and the presence of specific bacteria in environmental samples. This is due to its unique presence in certain bacterial metabolic pathways .
Genetic Engineering: Gene Marker for Phosphonate Production
The gene responsible for the conversion of phosphoenolpyruvate to Phosphonopyruvate can be used as a molecular marker. This aids in identifying and engineering bacteria capable of producing phosphonates, which have various industrial and medical applications .
Photosynthesis Research: C4 Carbon Fixation Pathway
Phosphonopyruvate is involved in the C4 carbon fixation pathway of photosynthesis. Research into this pathway can lead to the development of crops with enhanced photosynthetic efficiency, which is crucial for meeting the food demands of a growing global population .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Phosphonopyruvate primarily targets the enzyme Pyruvate, phosphate dikinase . This enzyme is found in organisms such as Clostridium symbiosum .
Mode of Action
Phosphonopyruvate catalyzes the reversible phosphorylation of pyruvate and phosphate . In certain organisms like Entamoeba histolytica and Clostridium symbiosum, this compound functions in the direction of ATP synthesis .
Biochemical Pathways
Phosphonopyruvate is involved in a pathway where the key step is the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate . This pathway is crucial for the synthesis of virtually all biogenic carbon-phosphorus compounds . Additionally, phosphonopyruvate is involved in the biosynthesis of peptidoglycan, an important component of the cell wall .
Result of Action
The action of Phosphonopyruvate results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . Pyruvate kinase, which catalyzes the conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid, plays a key role in controlling the metabolic flux and ATP production .
Action Environment
Phosphonopyruvate is widely distributed amongst more primitive life forms including many marine invertebrates . It constitutes a significant component of the dissolved organic phosphorus reservoir in the oceans . The action, efficacy, and stability of Phosphonopyruvate can be influenced by various environmental factors, including the availability of inorganic phosphorus .
Eigenschaften
IUPAC Name |
2-oxo-3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDAVCOAOFSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331445 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonopyruvate | |
CAS RN |
5824-58-8 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phosphonopyruvic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)

![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)
![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)

